![molecular formula C14H13Cl2NO2S B2458363 5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 2034515-95-0](/img/structure/B2458363.png)
5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has been studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis Approaches
Researchers have explored different methods to synthesize thiophene carboxamide derivatives and their functional modifications. For example, Corral and Lissavetzky (1984) developed a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the versatility of thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984).
Functional Derivatives
The exploration of thiophene's functional derivatives has been significant. For instance, the synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones highlighted the potential for developing new compounds with varied biological activities, showcasing the adaptability of thiophene derivatives in creating diverse molecular structures (Sedlák et al., 2008).
Biological Applications
Antimicrobial Agents
The antimicrobial potential of thiophene derivatives has been a subject of interest. Desai, Dodiya, and Shihora (2011) synthesized a clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, indicating the relevance of thiophene derivatives in developing new antimicrobial compounds (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Research into thiophene derivatives has also extended into anticancer activity. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which exhibited good inhibitory activity against four cell lines, emphasizing the potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of FXa by the compound leads to a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects.
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to its antithrombotic effects.
properties
IUPAC Name |
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-3-1-2-9(8-10)11(18)6-7-17-14(19)12-4-5-13(16)20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFLUAKWLOTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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